molecular formula C5HCl2F2N B1298873 3,5-Dichloro-2,6-difluoropyridine CAS No. 698-51-1

3,5-Dichloro-2,6-difluoropyridine

Cat. No. B1298873
CAS RN: 698-51-1
M. Wt: 183.97 g/mol
InChI Key: AYTUSKIZXVPKBR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluoropyridine is a compound that is part of the broader class of halogenated pyridines, which are of significant interest due to their utility in various chemical syntheses and potential biological activities. The presence of both chlorine and fluorine atoms on the pyridine ring can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex chemical structures.

Synthesis Analysis

The synthesis of 3,5-dichloro-2,6-difluoropyridine has been optimized using pentachloropyridine as a starting material. The process involves an anhydrous fluorination reaction, which yields an intermediate product, 3,5-dichloro-2,4,6-trifluoropyridine, with a high yield of over 80%. Subsequent steps lead to the final product with a total yield of 70.4%. The improved synthetic technology is characterized by simple operation, mild reaction conditions, and does not require high-temperature or high-pressure apparatus, making it economically favorable and scalable .

Molecular Structure Analysis

The molecular structure and stability of halogenated pyridines, including those similar to 3,5-dichloro-2,6-difluoropyridine, have been investigated using various computational methods such as density functional theory (DFT). These studies provide insights into the optimized geometrical parameters, vibrational frequencies, and molecular orbitals, which are in good agreement with experimental data. The presence of halogen atoms significantly influences the electronic distribution within the molecule, as evidenced by molecular electrostatic potential (MEP) mapping .

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions, including carbon-carbon coupling, which is a cornerstone in organic synthesis. For instance, compounds similar to 3,5-dichloro-2,6-difluoropyridine have been used to synthesize novel pyridine derivatives through carbon-carbon coupling reactions. These reactions are facilitated by the presence of halogen substituents, which can act as leaving groups or as electron-withdrawing groups to stabilize reaction intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. Quantum mechanical calculations, such as those performed using DFT, can predict thermodynamic properties like heat capacity, entropy, enthalpy, and Gibbs free energy at different temperatures. Additionally, spectroscopic techniques like FT-IR, NMR, and UV-Vis have been employed to characterize these compounds, providing valuable information on their vibrational and electronic properties. The presence of halogens also affects the nuclear magnetic resonance (NMR) and nuclear quadrupole resonance (NQR) spectra, which can be used to deduce molecular geometry and electronic environments .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

  • Summary of the Application: 3,5-Dichloro-2,6-difluoropyridine is used in the synthesis of fluorinated pyridines, which are compounds with interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis for 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For instance, 3,5-Difluoro-2,4,6-triazidopyridine has been synthesized by reaction of nucleophilic substitution from pentafluoropyridine and sodium azide .
  • Results or Outcomes: The synthesis of fluorinated pyridines results in compounds with reduced basicity and are usually less reactive than their chlorinated and brominated analogues . These compounds present a special interest as potential imaging agents for various biological applications .

Synthesis of Fluroxypyr Ethyl Ester

  • Summary of the Application: 4-Amino-3,5-dichlorodifluoropyridine, which can be derived from 3,5-Dichloro-2,6-difluoropyridine, is used as an intermediate in the synthesis of Fluroxypyr Ethyl Ester .
  • Results or Outcomes: The synthesis of Fluroxypyr Ethyl Ester results in a compound that can be used in various applications, such as in the production of certain types of herbicides .

Preparation of Poly(Pyridine Ether)s

  • Summary of the Application: 2,6-Difluoropyridine, which can be derived from 3,5-Dichloro-2,6-difluoropyridine, has been used in the preparation of poly(pyridine ether)s .
  • Methods of Application or Experimental Procedures: The preparation of poly(pyridine ether)s typically involves a polycondensation reaction with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .
  • Results or Outcomes: The preparation of poly(pyridine ether)s results in a polymer with potential applications in various fields, such as materials science and engineering .

Synthesis of Fluroxypyr Ethyl Ester

  • Summary of the Application: 4-Amino-3,5-dichlorodifluoropyridine, which can be derived from 3,5-Dichloro-2,6-difluoropyridine, is used as an intermediate in the synthesis of Fluroxypyr Ethyl Ester .
  • Results or Outcomes: The synthesis of Fluroxypyr Ethyl Ester results in a compound that can be used in various applications, such as in the production of certain types of herbicides .

Preparation of Poly(Pyridine Ether)s

  • Summary of the Application: 2,6-Difluoropyridine, which can be derived from 3,5-Dichloro-2,6-difluoropyridine, has been used in the preparation of poly(pyridine ether)s .
  • Methods of Application or Experimental Procedures: The preparation of poly(pyridine ether)s typically involves a polycondensation reaction with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .
  • Results or Outcomes: The preparation of poly(pyridine ether)s results in a polymer with potential applications in various fields, such as materials science and engineering .

Safety And Hazards

3,5-Dichloro-2,6-difluoropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3,5-dichloro-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTUSKIZXVPKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349137
Record name 3,5-dichloro-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2,6-difluoropyridine

CAS RN

698-51-1
Record name 3,5-dichloro-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2,6-difluoropyridine
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Reactant of Route 6
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Citations

For This Compound
60
Citations
R Millon, JP Ebel, F Le Goffic, B Ehresmann - Biochemical and Biophysical …, 1981 - Elsevier
Pages 784-791 A f SUMMARY. Twu nw heLe,tobiljuntionaI treagc?ti (4-atido-2,3,5,6-t~a@uvkopyti~liMQ and 4-atido-3,5-dichIo~o-2,6- Page 1 Vol. 101, No. 3,198l August 14, 1981 …
Number of citations: 11 www.sciencedirect.com
GC Finger, LD Starr, DR Dickerson… - The Journal of …, 1963 - ACS Publications
The-halogenated pyridines react with potassium fluoride in various solvents to give replacement of the-halogen by fluorine. A 50% yield of 2-fluoropyridine was obtained from 2-…
Number of citations: 73 pubs.acs.org
E Phillips - 1968 - search.proquest.com
The object of this work has been to prepare and study the chemistry of some synthetically useful polyfluorinated-pyridine derivatives. 2, 3, 5, 6-Tetrafluoro-4-iodopyridine has been …
Number of citations: 0 search.proquest.com
TJ Giacobbe, SD McGregor - The Journal of Organic Chemistry, 1974 - ACS Publications
3, 5-Dichloro-2, 6-bis (methylsulfonyl) pyridine was allowed to react with various nucleophiles. It was found that nitrogen and carbon (CN*) nucleophiles displaced chlorine atom (s) …
Number of citations: 3 pubs.acs.org
RE Banks, RI Higgons, A Prakash, M Rawstron… - Journal of Fluorine …, 1977 - Elsevier
The recent comment [3] about the synthesis of E-arylsulphoximines from dimethyl sulphoxide and perfluoroaryl azides [4, 5) prompts us to report that 4-azido-3, 5-dichloro-2, …
Number of citations: 6 www.sciencedirect.com
CW Hall - 1997 - etheses.dur.ac.uk
The research described in this thesis may be divided into five areas:1, Direct reduction methods involving reactions of pentafluoropyridine with metal hydrides were investigated in order …
Number of citations: 6 etheses.dur.ac.uk
RE Banks, GR Sparkes - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
4-Azido-2,3,5,6-tetrafluoropyridine can be prepared by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or, preferably, treatment of pentafluoropyridine with sodium azide in …
Number of citations: 58 pubs.rsc.org
VC Lees, G Laitung - Burns, 1992 - Elsevier
An example is reported of a burn caused by cutaneous exposure to 3,5-dichloro 2,4,6-trifluoropyridine (DCTFP) involving 25 per cent of the body surface. A striking feature was the …
Number of citations: 2 www.sciencedirect.com
LH McKendry - Journal of Labelled Compounds and …, 1990 - Wiley Online Library
A convenient method of preparing 2‐octyl (4‐amino‐3,5‐dichloro‐6‐fluoro‐2‐pyridinyloxy‐2,6‐ 14 C)acetate from glutarimide‐2,6‐ 14 C is described. The process includes a novel one…
K Gupta, BS Yadav, S Chand - … J. of Advance Research in Sci …, 2017 - researchgate.net
An investigation on infrared absorption spectra (4000-400 cm-1) and Raman effect (4000-50 cm-1) of a biologically active molecule that is 4-amino-3, 5-dichloro-2, 6-difluropyridine are …
Number of citations: 1 www.researchgate.net

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